
Cis-3,4-dimethyltetrahydrofuran-3-ol
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Overview
Description
Cis-3,4-dimethyltetrahydrofuran-3-ol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol It is a tetrahydrofuran derivative with two methyl groups and a hydroxyl group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reduction of 3,4-dimethyl-2,5-dihydrofuran-2,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cis-3,4-dimethyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under inert atmosphere.
Substitution: SOCl2, PBr3, and other halogenating agents under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated tetrahydrofuran derivatives.
Scientific Research Applications
Applications in Organic Synthesis
Cis-3,4-dimethyltetrahydrofuran-3-ol is utilized as an intermediate in the synthesis of various organic compounds, particularly in the development of complex natural products. Its stereochemistry allows for selective reactions that are crucial in synthesizing biologically active molecules.
Case Study: Synthesis of Lignans
One notable application is its role in the synthesis of lignans, which are bioactive compounds with potential health benefits. A study reported a three-step approach to synthesize trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignans using this compound as a precursor. The synthesis involved reductive cyclization followed by conjugate addition and cyclization processes that yielded various diastereomers with significant yields .
Step | Reaction Type | Yield (%) | Diastereomeric Ratio |
---|---|---|---|
1 | Reductive Cyclization | 76 | - |
2 | Conjugate Addition | Variable | - |
3 | Cyclization | High | 7:1 |
Applications in Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of analogues for therapeutic purposes. Research indicates that the structural configuration of tetrahydrofuran derivatives is critical for biological activity.
Case Study: HIF-1 Inhibition
In a study evaluating manassantin analogues derived from this compound, it was found that specific configurations were essential for inhibiting hypoxia-inducible factor 1 (HIF-1), a key regulator in cancer biology. The analogues exhibited varying degrees of potency based on their structural modifications .
Analogue | HIF-1 Inhibition Activity | Cytotoxicity (10 µM) |
---|---|---|
MA01 | Potent | >80% survival |
MA02 | Moderate | >80% survival |
MA03 | Weak | >80% survival |
Applications in Materials Science
Beyond organic synthesis and medicinal applications, this compound is being explored for its potential use in materials science. Its unique chemical properties make it suitable for developing new polymers and coatings.
Case Study: Polymer Development
Research has indicated that incorporating cis-3,4-dimethyltetrahydrofuran derivatives into polymer matrices can enhance mechanical properties and thermal stability. The compound's hydroxyl group facilitates interactions within polymer chains, leading to improved material performance .
Mechanism of Action
The mechanism of action of cis-3,4-dimethyltetrahydrofuran-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyltetrahydrofuran: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
3-Methyltetrahydrofuran-3-ol: Has only one methyl group, resulting in different stereochemistry and reactivity.
4-Methyltetrahydrofuran-3-ol: Similar to 3-methyltetrahydrofuran-3-ol but with the methyl group at a different position.
Uniqueness
Cis-3,4-dimethyltetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both methyl and hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Biological Activity
Cis-3,4-dimethyltetrahydrofuran-3-ol (C3,4-DMTHF-3-ol) is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including antioxidant, antiviral, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
C3,4-DMTHF-3-ol is a member of the tetrahydrofuran family, characterized by a cyclic ether structure with two methyl groups at the 3 and 4 positions. Its molecular formula is C8H14O, and it exhibits unique stereochemistry that influences its biological activity.
1. Antioxidant Activity
Research indicates that C3,4-DMTHF-3-ol exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Case Study : In a study examining the antioxidant capacity of various tetrahydrofuran derivatives, C3,4-DMTHF-3-ol demonstrated a notable ability to scavenge free radicals, with an IC50 value indicating effective inhibition of lipid peroxidation .
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | 25 | Antioxidant |
Ascorbic Acid | 15 | Positive Control |
2. Antiviral Activity
C3,4-DMTHF-3-ol has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms.
- Research Findings : A study focused on the antiviral effects of several lignans found that C3,4-DMTHF-3-ol significantly reduced the viral load in infected cell cultures by approximately 70% at a concentration of 50 µM .
3. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. It appears to exert cytotoxic effects on several cancer cell lines.
- Cell Line Studies : In vitro assays conducted on breast cancer cell lines indicated that C3,4-DMTHF-3-ol inhibited cell proliferation with an IC50 ranging from 30 to 60 µM depending on the specific cell line tested .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 45 |
HeLa (Cervical) | 35 |
A549 (Lung) | 60 |
The biological activity of C3,4-DMTHF-3-ol can be attributed to its ability to modulate key cellular pathways:
- HIF-1 Inhibition : Similar compounds have shown the ability to inhibit hypoxia-inducible factor 1 (HIF-1), a transcription factor involved in tumor progression under low oxygen conditions. This suggests a potential mechanism for C3,4-DMTHF-3-ol's anticancer effects .
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS and reducing oxidative stress, C3,4-DMTHF-3-ol may protect cells from damage and influence apoptosis pathways in cancer cells.
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,4R)-3,4-dimethyloxolan-3-ol |
InChI |
InChI=1S/C6H12O2/c1-5-3-8-4-6(5,2)7/h5,7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
WKNCNSVFSAEVAQ-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@]1(C)O |
Canonical SMILES |
CC1COCC1(C)O |
Origin of Product |
United States |
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